6-amino-3-propyl-7H-purin-2-one

LogP Lipophilicity Aqueous Solubility

6-Amino-3-propyl-7H-purin-2-one (CAS 195870-41-8) is an N3-propyl-substituted 6-aminopurin-2-one with molecular formula C₈H₁₁N₅O and molecular weight 193.21 g/mol. This heterocyclic scaffold features a 2-oxo group, a 6-amino substituent, and an N3-propyl side chain, placing it within the broader class of purin-2-one derivatives that have been explored as Bruton's tyrosine kinase (Btk) inhibitors and as building blocks for nucleoside analog synthesis.

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
CAS No. 195870-41-8
Cat. No. B12571822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-3-propyl-7H-purin-2-one
CAS195870-41-8
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=NC1=O)N)NC=N2
InChIInChI=1S/C8H11N5O/c1-2-3-13-7-5(10-4-11-7)6(9)12-8(13)14/h4H,2-3H2,1H3,(H,10,11)(H2,9,12,14)
InChIKeyAYQSGIQWPIYLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-propyl-7H-purin-2-one (CAS 195870-41-8): Purin-2-one Scaffold for Kinase Inhibitor & Purine Analog Research


6-Amino-3-propyl-7H-purin-2-one (CAS 195870-41-8) is an N3-propyl-substituted 6-aminopurin-2-one with molecular formula C₈H₁₁N₅O and molecular weight 193.21 g/mol . This heterocyclic scaffold features a 2-oxo group, a 6-amino substituent, and an N3-propyl side chain, placing it within the broader class of purin-2-one derivatives that have been explored as Bruton's tyrosine kinase (Btk) inhibitors and as building blocks for nucleoside analog synthesis . Its calculated LogP is 0.693 and topological polar surface area (TPSA) is 89.59 Ų , physicochemical parameters that differentiate it from closely related purine analogs lacking the 2-oxo functionality or bearing alternative N-alkylation patterns.

Why 6-Amino-3-propyl-7H-purin-2-one Cannot Be Interchanged with Generic N3-Substituted Purines or Purin-6-amines


Superficially similar purine derivatives—such as 3-propylpurin-6-amine, 2-amino-7-propyl-1H-purin-6-one, or 6-amino-3-prenyl-7H-purin-2-one—differ substantially in hydrogen-bonding capacity, lipophilicity, and metabolic liabilities due to variations in the position of the oxo group, the site of N-alkylation, or the nature of the N3 substituent . These differences directly affect physicochemical properties including LogP, TPSA, and molecular weight, which in turn govern aqueous solubility, membrane permeability, and off-target binding . Consequently, generic substitution without quantitative physicochemical verification risks altered assay solubility, inconsistent SAR interpretation, and failed in vivo formulation.

6-Amino-3-propyl-7H-purin-2-one: Head-to-Head Physicochemical & Structural Differentiation Evidence


Reduced Lipophilicity (LogP 0.69) vs. 3-Propylpurin-6-amine (LogP 1.40) Enhances Aqueous Solubility Prediction

6-Amino-3-propyl-7H-purin-2-one displays a calculated LogP of 0.693, reflecting the polarizing effect of the 2-oxo group . In contrast, 3-propylpurin-6-amine—lacking the 2-oxo moiety—exhibits a substantially higher calculated LogP of 1.39970 . This ~0.71 log-unit reduction corresponds to an approximately 5-fold predicted decrease in octanol-water partition coefficient, directly translating to improved aqueous solubility and reduced non-specific membrane partitioning under physiological assay conditions.

LogP Lipophilicity Aqueous Solubility Physicochemical Profiling

Higher Polar Surface Area (PSA 89.6 Ų) vs. 2-Amino-7-propyl-1H-purin-6-one (PSA 85.3 Ų) Indicates Different Hydrogen-Bonding Profile

The topological polar surface area (TPSA) of 6-amino-3-propyl-7H-purin-2-one (89.59 Ų) is higher than that of its positional isomer 2-amino-7-propyl-1H-purin-6-one (PSA = 85.3 Ų; XlogP = −0.3) . This 4.3 Ų difference arises from the distinct spatial arrangement of the amino and oxo groups, altering the solvent-accessible polar surface and consequently the compound's capacity for hydrogen-bonding interactions with biological targets or aqueous solvent.

Polar Surface Area TPSA Hydrogen Bonding Membrane Permeability Drug-likeness

Lower Molecular Weight (193.2 Da) and Higher TPSA vs. 6-Amino-3-prenyl-7H-purin-2-one (219.2 Da; TPSA 87.4 Ų) Favors Ligand Efficiency Metrics

Compared to the bulkier N3-prenyl analog 6-amino-3-(3-methylbut-2-enyl)-7H-purin-2-one (MW 219.24 Da; TPSA 87.40 Ų), the target compound (MW 193.21 Da; TPSA 89.59 Ų) offers a lower molecular weight while maintaining a higher polar surface area . This combination yields superior ligand efficiency indices (e.g., LE = 1.4 × pIC₅₀ / heavy atom count) for a given potency and positions the compound closer to fragment-like chemical space, advantageous for fragment-based drug discovery or scaffold-hopping campaigns.

Molecular Weight Ligand Efficiency TPSA Fragment-like Properties Lead Optimization

2-Oxo Group Confers Predicted Metabolic Stability Advantage Over Purin-6-amine Analogs Lacking the Carbonyl

The 2-oxo (carbonyl) substituent in 6-amino-3-propyl-7H-purin-2-one distinguishes it from purin-6-amine analogs such as 3-propylpurin-6-amine . Class-level inference from purinone patent literature indicates that the 2-oxo group in purin-2-one scaffolds contributes to improved metabolic stability, as evidenced by Btk-selective purinone inhibitors exhibiting excellent metabolic stability and avoidance of hepatotoxicity relative to non-oxo purine cores . While direct head-to-head microsomal stability data for this specific compound are not publicly available, the structural precedent supports a stability advantage associated with the purin-2-one pharmacophore.

Metabolic Stability 2-Oxo Purine Oxidative Metabolism In Vitro ADME

6-Amino-3-propyl-7H-purin-2-one: Preferred Application Scenarios Driven by Physicochemical Differentiation


Aqueous Biochemical Assay Development Requiring High Solubility and Low Non-Specific Binding

With a calculated LogP of 0.69—substantially lower than the 1.40 LogP of the nearest purin-6-amine analog —6-amino-3-propyl-7H-purin-2-one is predicted to dissolve more readily in aqueous buffers and exhibit reduced non-specific binding to assay plates and proteins . This makes it a superior choice for high-concentration biochemical screens (e.g., kinase inhibition assays, SPR biosensor studies) where precipitation or promiscuous binding could generate false negatives or positives.

Scaffold-Hopping and Fragment-Based Drug Discovery Campaigns Targeting Purine-Binding Kinases

The compound's lower molecular weight (193.2 Da) and ligand-efficiency-favorable TPSA profile relative to bulkier N3-substituted purin-2-ones (e.g., the prenyl analog at 219.2 Da) position it as an attractive starting point for fragment-based drug discovery or scaffold-hopping exercises. The purin-2-one core with a propyl substituent maintains key hydrogen-bonding functionality while minimizing molecular bulk .

SAR Studies Investigating the Impact of N3-Substitution on Purin-2-one Pharmacological Activity

As an N3-propyl-substituted purin-2-one, the compound serves as a critical tool for establishing structure-activity relationships (SAR) within purinone-based kinase inhibitor programs. Its distinct TPSA (89.6 Ų) and LogP differentiate it from positional isomers such as 2-amino-7-propyl-1H-purin-6-one (TPSA 85.3 Ų; XlogP −0.3), enabling researchers to correlate specific physicochemical changes with shifts in target potency or selectivity .

In Vitro ADME Profiling and Formulation Feasibility Assessment for Purin-2-one Lead Series

The 2-oxo substituent is a hallmark of metabolically stabilized purinone Btk inhibitors described in patent literature . This compound can serve as a simplified model system for in vitro metabolic stability screening (e.g., liver microsome or hepatocyte assays) to benchmark the intrinsic clearance of the purin-2-one scaffold prior to advancing more elaborated analogs into in vivo pharmacokinetic studies.

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